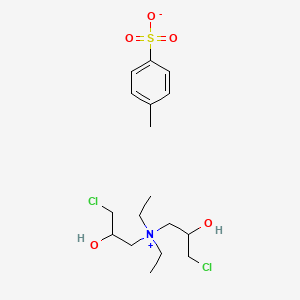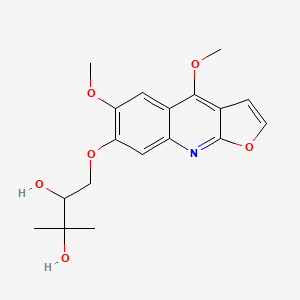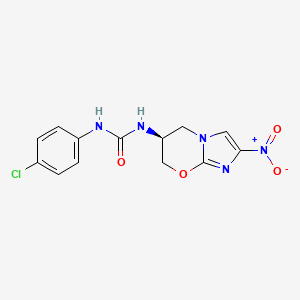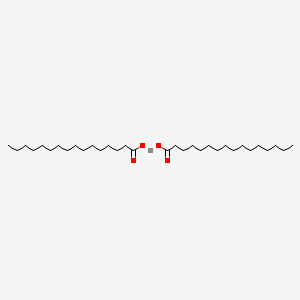
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Wissenschaftliche Forschungsanwendungen
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A basic thiazole ring without additional substituents.
2-Aminothiazole: Contains an amino group at the 2-position.
Benzothiazole: Features a fused benzene ring with the thiazole ring.
Uniqueness
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which can enhance its biological activity and specificity. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other thiazole derivatives .
Eigenschaften
CAS-Nummer |
96159-89-6 |
|---|---|
Molekularformel |
C9H7Cl2NS |
Molekulargewicht |
232.13 g/mol |
IUPAC-Name |
2-(3,5-dichlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H7Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
InChI-Schlüssel |
AZCUZNVOBLHLAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)



![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

